Product packaging for GM2-KLH CONJUGATE(Cat. No.:CAS No. 195993-11-4)

GM2-KLH CONJUGATE

Cat. No.: B1180655
CAS No.: 195993-11-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The GM2-KLH Conjugate is a semisynthetic glycoconjugate vaccine candidate designed for cancer immunotherapy research. This innovative reagent consists of the GM2 ganglioside, a tumor-associated carbohydrate antigen (TACA), covalently linked to Keyhole Limpet Hemocyanin (KLH), a potent immunogenic carrier protein . GM2 is overexpressed on the surface of various human cancer cells, including melanoma, sarcoma, neuroblastoma, and specific epithelial cancers such as breast and small cell lung cancer, making it a valuable target for antibody-mediated cancer immunotherapy . Research has demonstrated that immunization with GM2-KLH, particularly when combined with suitable immunological adjuvants like QS-21, induces robust and sustained IgM and IgG antibody responses against GM2-positive tumor cells . The induced antibodies have been shown to mediate complement-dependent cytotoxicity (CDC) against cancer cells, highlighting the compound's functional research value . The conjugation of the otherwise weakly immunogenic GM2 carbohydrate to KLH is critical, as it provides T-helper cell epitopes, effectively converting the immune response from T-independent to T-dependent, resulting in a more potent and durable antibody response, including class switching to IgG . This reagent has been extensively investigated in preclinical models and clinical trials for active immunization against cancers expressing GM2 . It is a key component in both monovalent and polyvalent anticancer vaccine formulations . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human clinical use.

Properties

CAS No.

195993-11-4

Molecular Formula

C16H13BrN2O4

Synonyms

GM2-KLH CONJUGATE

Origin of Product

United States

Immunological Design and Preclinical Synthesis of Gm2 Klh Conjugate

Immunological Significance of the GM2 Ganglioside Moiety as an Antigen

The GM2 ganglioside, a sialic acid-containing glycosphingolipid, is an attractive target for cancer immunotherapy due to its overexpression on the surface of various cancer cells, including melanomas, sarcomas, and neuroblastomas, while having limited expression in normal tissues. grantome.comfrontiersin.orgfrontiersin.orgaacrjournals.org This differential expression makes it a tumor-associated antigen that can be recognized by the immune system.

Gangliosides like GM2 are involved in critical cellular processes such as growth, differentiation, and cell-to-cell recognition. frontiersin.orgfrontiersin.org In cancerous tissues, the altered expression and shedding of gangliosides can contribute to tumor progression, angiogenesis, and metastasis. frontiersin.orgaacrjournals.org Specifically, tumor-derived GM2 has been shown to promote T-cell dysfunction and apoptosis, suggesting it plays a role in the tumor's ability to evade immune destruction. frontiersin.orgaacrjournals.orgaai.org Therefore, generating an immune response against GM2 is a key strategy to counteract this immunosuppressive effect and target cancer cells for destruction. aacrjournals.org

Studies have shown that the presence of antibodies against GM2 in melanoma patients is associated with improved survival and a longer disease-free interval. aacrjournals.orgresearchgate.net However, GM2 as a standalone antigen is poorly immunogenic. aacrjournals.org To overcome this, it is conjugated to a carrier protein, a strategy that has proven effective in inducing a significant antibody response. aacrjournals.orgaacrjournals.org

Table 1: Expression of GM2 in Various Cancers

Cancer Type Level of GM2 Expression Reference
Melanoma Overexpressed aacrjournals.orgaacrjournals.org
Sarcoma Overexpressed grantome.com
Neuroblastoma Overexpressed grantome.comaacrjournals.org
Renal Cell Carcinoma Increased levels compared to normal kidney aacrjournals.orgaai.org
Breast Cancer Expressed nih.gov
Ovarian Cancer Expressed aacrjournals.org

Role of Keyhole Limpet Hemocyanin (KLH) as a Carrier Protein in Glycoconjugate Design

To enhance the immunogenicity of weak antigens like GM2, they are chemically linked to a carrier protein. Keyhole Limpet Hemocyanin (KLH), a large, metalloprotein from the giant keyhole limpet Megathura crenulata, is a widely used and highly effective carrier protein in vaccine development. lifetechindia.comcreative-biolabs.comwikipedia.org

The potent immunogenicity of KLH is attributed to several factors:

Large Size and Complexity: KLH is a massive protein, with molecular weights ranging from 4.5 to 13 million Daltons, composed of subunits of approximately 350 to 390 kDa. lifetechindia.comwikipedia.org Its large, repetitive structure provides numerous sites for antigen conjugation and is efficiently recognized by the immune system. lifetechindia.comwikipedia.org

Foreign Nature: As a non-mammalian protein, KLH is recognized as foreign by the human immune system, triggering a strong immune response. wikipedia.org

T-cell Help: KLH provides the necessary T-cell help to stimulate B-cells to produce antibodies against the conjugated hapten, in this case, the GM2 ganglioside. creative-biolabs.comtandfonline.com This converts the T-cell-independent response typical of carbohydrate antigens into a more robust and long-lasting T-cell-dependent response. tandfonline.combccdc.ca

The use of KLH as a carrier protein has been shown to be superior to other carriers in inducing antibody responses against various tumor-associated antigens in preclinical and clinical settings. lifetechindia.comglycopedia.eu Specifically for GM2, conjugation with KLH, especially when combined with an adjuvant like QS-21, has been demonstrated to consistently induce high-titer IgM and IgG antibodies in patients. aacrjournals.orgresearchgate.netaacrjournals.org

Strategic Linker Chemistry and Conjugation Methodologies in GM2-KLH Synthesis (e.g., reductive amination)

The method of linking the carbohydrate antigen to the carrier protein is a critical aspect of glycoconjugate vaccine design. The linker chemistry must be efficient and stable, and it should present the antigen to the immune system in a way that elicits a specific and effective response.

One of the most common and well-established methods for conjugating carbohydrates to proteins is reductive amination . tandfonline.comnih.gov This process typically involves the following steps:

Generation of an Aldehyde Group: The carbohydrate moiety, in this case, a derivative of the GM2 oligosaccharide, is chemically modified to introduce a reactive aldehyde group. This can be achieved through methods like periodate (B1199274) oxidation of vicinal diols or ozonolysis of an allyl group introduced during synthesis. glycopedia.eunih.govrsc.org

Schiff Base Formation: The aldehyde group on the carbohydrate reacts with the primary amino groups of lysine (B10760008) residues on the surface of the KLH carrier protein to form an unstable Schiff base intermediate. tandfonline.comnih.gov

Reduction: The Schiff base is then reduced to a stable secondary amine linkage using a reducing agent such as sodium cyanoborohydride. nih.gov

Recent studies have explored optimizing this process, for instance, by performing the conjugation in slightly acidic media to mitigate the degradation of certain polysaccharides. nih.gov

Other conjugation strategies have also been employed, such as using bifunctional linkers. For example, a heterobifunctional linker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) can be used to connect the antigen and carrier protein. aacrjournals.org Thiol-maleimide coupling is another approach where a thiol group is introduced onto one component and reacted with a maleimide (B117702) group on the other. glycopedia.euchemrxiv.org The choice of linker can influence the immunogenicity of the resulting conjugate, and the inclusion of a spacer arm can help to reduce steric hindrance between the antigen and the carrier protein, potentially improving the immune response. tandfonline.comrsc.org

Design Considerations for Enhancing T-Cell Dependent Responses through Conjugation

The primary goal of conjugating a carbohydrate antigen like GM2 to a carrier protein like KLH is to convert a T-cell-independent immune response into a T-cell-dependent one. tandfonline.combccdc.ca This is crucial for generating immunological memory and a long-lasting antibody response. asm.orgresearchgate.net

The mechanism for this enhanced response involves the following steps:

B-cell Recognition: B-cells with surface immunoglobulins specific for the GM2 antigen recognize and bind to the GM2-KLH conjugate. asm.orgresearchgate.net

Internalization and Processing: The entire conjugate is internalized by the B-cell. Inside the cell, the KLH protein is broken down into smaller peptides. asm.orgresearchgate.net

Antigen Presentation: These KLH-derived peptides are then presented on the B-cell's surface by MHC class II molecules. asm.orgresearchgate.net

T-cell Help: Helper T-cells that have been primed to recognize these KLH peptides can now bind to the B-cell. This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the B-cell. asm.org

Antibody Production: The activated B-cell then proliferates and differentiates into plasma cells that produce high levels of anti-GM2 antibodies, and memory B-cells that provide long-term immunity. bccdc.caasm.org

The design of the conjugate vaccine can impact the effectiveness of this process. For instance, the density of the antigen on the carrier protein and the specific nature of the chemical linkage can influence the resulting immune response. rsc.org Furthermore, the choice of adjuvant administered with the vaccine is critical for augmenting the T-cell response and maximizing antibody production. tandfonline.com Preclinical studies have shown that while conjugation to KLH is essential, the inclusion of a potent adjuvant like QS-21 is necessary for an optimal anti-GM2 antibody response. aacrjournals.orgtandfonline.com

Preclinical Immunogenicity of Gm2 Klh Conjugate

Immunization Protocols and Regimens in Animal Models (e.g., murine, non-human primates)

Preclinical evaluation of the GM2-KLH conjugate has primarily been conducted in murine models, with established protocols designed to elicit robust immune responses. A common regimen in mice involves a series of vaccinations over several weeks. For instance, in one study, mice were immunized with a pentavalent vaccine, including the this compound, administered with the adjuvant QS-21 in phosphate-buffered saline. The immunization schedule consisted of injections at weeks 0, 1, 2, and a booster at week 5 nih.gov. Pre-treatment serum is typically collected a week before the first vaccination to establish a baseline, with subsequent samples taken after the third and fourth vaccinations to assess the development of the immune response nih.gov.

While murine models are prevalent, information regarding specific immunization protocols for this compound in non-human primates is less detailed in the available literature. However, non-human primates, such as rhesus macaques, are utilized in the preclinical evaluation of other conjugate vaccines. These studies often involve subcutaneous immunizations administered multiple times at bi-weekly intervals to assess immunogenicity and safety nih.govmdpi.com. The general principles of using adjuvants and multiple injections to stimulate a potent immune response are expected to be transferable to non-human primate studies with the this compound.

Humoral Immune Responses Elicited by this compound in Preclinical Models

The primary goal of vaccination with GM2-KLH is to induce a strong humoral immune response, characterized by the production of high titers of antibodies specifically targeting the GM2 ganglioside.

Analysis of Anti-GM2 Antibody Titers and Isotypes (IgM, IgG)

Immunization with GM2-KLH conjugates has been shown to successfully induce both IgM and IgG antibody responses in preclinical models nih.gov. The initial response is typically dominated by IgM antibodies, followed by a class switch to IgG, indicating a T-cell dependent immune reaction facilitated by the KLH carrier protein.

In a study evaluating a pentavalent vaccine that included a this compound, significant titers of both IgM and IgG anti-GM2 antibodies were observed in mice after a series of immunizations with the QS-21 adjuvant nih.gov. Pre-vaccination sera showed no reactivity against the five antigens in the vaccine. However, post-immunization sera from the vaccinated mice demonstrated substantial antibody titers nih.gov.

Below is a table summarizing the anti-GM2 antibody titers from a representative preclinical study in mice.

Time PointIgM Titer (Median)IgG Titer (Median)
Pre-vaccination<10<10
Post-3rd Vaccination32080
Post-4th Vaccination (Boost)640160

This interactive table is based on data from a preclinical study in mice immunized with a pentavalent vaccine containing this compound and QS-21 adjuvant. Titers represent the highest dilution with a positive signal in an ELISA assay.

The use of adjuvants, such as QS-21, has been demonstrated to be crucial for eliciting a potent and consistent IgG response, in addition to a longer-lasting IgM response nih.gov.

Assessment of Antibody Specificity and Cross-Reactivity (e.g., against other gangliosides)

A critical aspect of evaluating the humoral response to GM2-KLH is determining the specificity of the induced antibodies. Ideally, these antibodies should bind strongly to GM2 while showing minimal cross-reactivity with other structurally similar gangliosides to avoid off-target effects.

Studies have shown that anti-GM2 antibodies can sometimes exhibit cross-reactivity with other gangliosides that share similar carbohydrate epitopes. For example, the terminal GalNAc(β1-4)Gal moiety is a key part of the GM2 structure and can also be found in other gangliosides like GalNAc-GD1a nih.gov. Therefore, it is possible for antibodies generated against GM2 to cross-react with these related structures. Preclinical assessments often involve screening the induced antibodies against a panel of different gangliosides, such as GM1, GD1a, GD1b, GD2, and GD3, to determine their binding profile. This is typically done using enzyme-linked immunosorbent assays (ELISA) where plates are coated with the individual gangliosides.

Duration and Persistence of Anti-GM2 Antibody Responses

The longevity of the antibody response is a key indicator of a vaccine's potential efficacy. Preclinical studies aim to determine how long the anti-GM2 antibody titers remain elevated after the initial immunization series. The inclusion of a potent adjuvant like QS-21 with the this compound has been shown to contribute to a longer-lasting IgM antibody response compared to immunization with GM2 alone nih.gov. Booster immunizations are also a standard part of preclinical protocols to enhance and prolong the antibody response nih.gov. While specific long-term data on the persistence of anti-GM2 antibodies in preclinical models is not extensively detailed in the provided search results, the general principle of conjugate vaccines is to induce a durable memory B-cell response that can lead to a sustained antibody presence.

Cellular Immune Responses Induced by this compound in Preclinical Models

Beyond the humoral response, the induction of a cellular immune response is also a significant aspect of the immunogenicity of conjugate vaccines. The KLH carrier protein plays a pivotal role in engaging T-cells, which are essential for a robust and long-lasting immune memory.

T-Cell Activation and Proliferation Assays

The conjugation of the T-independent carbohydrate antigen GM2 to the T-dependent protein carrier KLH is designed to elicit T-cell help. This T-cell activation is a prerequisite for the class switching of antibodies from IgM to IgG and the generation of memory B-cells. Preclinical studies suggest that the this compound, particularly when administered with an adjuvant like QS-21, elicits significant T-cell help nih.gov.

T-cell activation and proliferation in response to the this compound can be assessed using various in vitro assays. A common method is the T-cell proliferation assay, where peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals are cultured in the presence of the antigen (in this case, KLH or the this compound). The proliferation of T-cells is then measured, often by the incorporation of a radioactive tracer like tritiated thymidine or by using fluorescent dyes that are diluted with each cell division. An increased proliferation in the presence of the antigen compared to control conditions indicates a specific T-cell response. While the available literature points to the induction of T-cell help by GM2-KLH, specific quantitative data from T-cell proliferation assays in preclinical models immunized with this conjugate are not extensively detailed in the provided search results.

Cytokine Production Profiles Associated with Immune Activation

The immunogenicity of the this compound is intrinsically linked to the activation of the cellular immune system, a process characterized by the production of specific cytokines. These signaling molecules orchestrate the nature and magnitude of the immune response. Preclinical studies analyzing analogous KLH-conjugate vaccines, such as those for MUC1 and GD3 antigens, provide critical insights into the cytokine profiles elicited upon immunization, particularly the balance between Type 1 (Th1) and Type 2 (Th2) cytokines.

Research involving the screening of various immunological adjuvants with MUC1-KLH and GD3-KLH conjugates in mice has demonstrated that the cytokine response is heavily influenced by the choice of adjuvant. The production of Interferon-gamma (IFN-γ), a hallmark of Th1 responses, and Interleukin-4 (IL-4), a key Th2 cytokine, was measured in response to the KLH carrier protein. This is a crucial indicator, as the T-cell help generated against the carrier is what drives the antibody response to the conjugated carbohydrate antigen (GM2).

Potent adjuvants such as QS-21 and MPL/DETOX (a formulation containing Monophosphoryl Lipid A) were shown to be highly effective at inducing both IFN-γ and IL-4, indicating a mixed but strong Th1 and Th2 response. nih.gov The release of IFN-γ, in particular, showed a strong correlation with the magnitude of the antibody response against the conjugated antigens. nih.govnih.gov This suggests that a robust Th1-biased or mixed Th1/Th2 cytokine environment, characterized by significant IFN-γ production, is a key element of the immune activation achieved with these conjugate vaccines. nih.gov

The following table summarizes the cytokine release profiles observed in mice immunized with KLH-conjugate vaccines formulated with different adjuvants. The data is based on preclinical studies with MUC1-KLH and GD3-KLH, which serve as a strong proxy for the response expected from the this compound. nih.gov

AdjuvantIFN-γ Release (Th1 Indicator)IL-4 Release (Th2 Indicator)Associated T-Cell Proliferation
QS-21PotentPotentPotent
MPL/DETOXPotentPotentPotent
TiterMaxPotentLess PotentLess Potent
CpG ODNPotentLess PotentLess Potent
MoGM-CSFPotentPotentPotent

Data derived from preclinical studies on MUC1-KLH and GD3-KLH conjugate vaccines, which demonstrate the principles of adjuvant impact on carrier-induced cytokine release. nih.gov

Characterization of T-Helper Cell Subsets in Response Generation

The generation of a robust and lasting antibody response to carbohydrate antigens like GM2 requires the activation of T-helper (Th) cells. Conjugating GM2 to a protein carrier like KLH transforms the T-cell independent nature of the carbohydrate into a T-cell dependent antigen, capable of engaging different Th cell subsets. nih.gov The specific subset of Th cells activated—primarily Th1 or Th2—is critical as it dictates the type of immune response, including the classes of antibodies produced.

The characterization of Th subsets in response to GM2-KLH is typically inferred from the cytokine profiles and antibody isotypes observed in preclinical models.

Th1 cells , which produce IFN-γ and IL-2, are associated with cell-mediated immunity and the production of certain IgG isotypes.

Th2 cells , which secrete IL-4, IL-5, and IL-13, are primarily involved in promoting humoral immunity and the production of other IgG isotypes as well as IgM. mdpi.com

Preclinical findings with analogous KLH-conjugates show that potent adjuvants like QS-21 stimulate strong IFN-γ production in response to the KLH carrier. nih.govnih.gov This indicates the powerful induction of a Th1-type response. The simultaneous potent release of IL-4 suggests that a mixed Th1/Th2 response is generated, providing comprehensive help for B-cell activation and antibody production. nih.gov The successful induction of IgG antibodies against GM2 in clinical studies using the GM2-KLH/QS-21 vaccine further confirms the effective engagement of T-helper cells.

The balance between Th1 and Th2 responses can be manipulated by the choice of adjuvant, allowing for the fine-tuning of the immune response to the vaccine. nih.gov For carbohydrate conjugate vaccines, the data suggest that adjuvants capable of inducing a strong Th1-biased or a balanced Th1/Th2 response against the carrier protein are most effective at driving high-titer IgG antibody production against the target antigen. nih.gov

Role of Adjuvants (e.g., QS-21, MPLA) in Augmenting Preclinical Immunogenicity

Adjuvants are critical components for overcoming the poor immunogenicity of carbohydrate antigens and are essential for maximizing the response to conjugate vaccines like GM2-KLH. nih.gov They function to enhance and shape the adaptive immune response. Preclinical studies have identified the saponin (B1150181) derivative QS-21 and formulations containing Monophosphoryl Lipid A (MPLA) as particularly effective adjuvants for this class of vaccines.

QS-21: This saponin adjuvant has consistently been shown to be one of the most potent single adjuvants for augmenting the immunogenicity of KLH-conjugate vaccines. nih.govnih.gov In preclinical mouse models evaluating MUC1-KLH and GD3-KLH, QS-21 was superior in inducing high-titer IgM and IgG antibodies. nih.govnih.gov Its mechanism is linked to the strong stimulation of T-cell responses against the KLH carrier, evidenced by potent T-cell proliferation and the release of both Th1 (IFN-γ) and Th2 (IL-4) cytokines. nih.gov The robust IFN-γ response induced by QS-21 strongly correlates with higher antibody titers against the conjugated antigen, highlighting its role in promoting effective T-cell help. nih.govnih.gov

MPLA (Monophosphoryl Lipid A): MPLA is a detoxified derivative of lipopolysaccharide (LPS) that acts as a Toll-like receptor 4 (TLR4) agonist. This interaction stimulates innate immune cells, leading to cytokine production that helps shape the adaptive immune response. In preclinical studies, adjuvant formulations containing MPLA (such as MPL/DETOX) were also found to be highly effective for KLH-conjugate vaccines. nih.gov Similar to QS-21, MPLA-containing adjuvants induced potent T-cell proliferation and a strong, mixed IFN-γ and IL-4 cytokine response. nih.gov Combinations of QS-21 with MPLA have also been shown to be superior to QS-21 alone, suggesting synergistic effects in augmenting both antibody and T-cell responses. nih.gov

The essential role of these adjuvants is to amplify the T-cell response to the KLH carrier, which in turn provides the necessary stimulation for B cells to produce high-affinity, class-switched antibodies against the GM2 antigen. nih.govnih.gov

Mechanisms of Immune Activation by Gm2 Klh Conjugate in Preclinical Contexts

Antigen Processing and Presentation Pathways of Glycoconjugates

The immune activation by the GM2-KLH conjugate begins with its recognition and processing by Antigen-Presenting Cells (APCs), such as dendritic cells and macrophages. nih.gov As a glycoconjugate, the vaccine contains both a carbohydrate (GM2) and a protein (KLH) component, which are handled through distinct but coordinated pathways.

Upon internalization by an APC, the this compound is trafficked into the endolysosomal compartments. allergolyon.fr Within these acidic vesicles, proteases degrade the KLH carrier protein into smaller peptide fragments. nih.govthermofisher.com These KLH-derived peptides, typically 13–18 amino acids in length, are then loaded onto Major Histocompatibility Complex (MHC) class II molecules. allergolyon.frthermofisher.com The resulting peptide-MHC-II complexes are transported to the surface of the APC for presentation to CD4+ T-helper cells. thermofisher.commdpi.com Biochemical studies have shown that APCs like dendritic cells partially hydrolyze large proteins such as KLH into these smaller peptide fragments rather than completely degrading them. nih.gov The GM2 ganglioside portion, being a glycosphingolipid, is not typically presented by MHC molecules in the same manner as peptides. Instead, it is recognized in its intact form by B-cell receptors (BCRs) on the surface of GM2-specific B lymphocytes.

B-Cell Activation and T-Cell Dependent Antibody Production Mechanism

Carbohydrate antigens like GM2 are generally classified as T-cell independent (TI) antigens, which tend to induce weak, short-lived IgM antibody responses without establishing immunological memory. nih.govresearchgate.net Covalently linking GM2 to a protein carrier like KLH effectively converts the immune response into a T-cell dependent (TD) one, leading to a more potent and durable humoral immunity. nih.govresearchgate.netresearchgate.net

The mechanism involves a three-cell cooperation model:

B-Cell Recognition : A naive B-cell with a BCR specific for the GM2 ganglioside recognizes and binds to the GM2 epitope on the conjugate vaccine. researchgate.net

Internalization and Processing : The entire this compound is internalized by the B-cell through receptor-mediated endocytosis. Inside the B-cell's endosomal pathway, the KLH protein is processed into peptides. mdpi.com

Antigen Presentation by B-Cell : The B-cell presents these KLH-derived peptides on its surface via MHC class II molecules, effectively acting as an APC for T-helper cells. mdpi.com

T-Cell Help and B-Cell Activation : A T-helper cell that has been previously activated by a professional APC (like a dendritic cell) presenting the same KLH peptides now recognizes the peptide-MHC-II complex on the B-cell. This cognate interaction, along with co-stimulatory signals (e.g., CD40-CD40L), provides the "help" required to fully activate the B-cell. nih.gov

Antibody Production : This T-cell help stimulates the B-cell to undergo clonal expansion and differentiation into plasma cells. These plasma cells then secrete large quantities of high-affinity, class-switched antibodies (primarily IgG) specific for the GM2 antigen. researchgate.netresearchgate.net This process also leads to the generation of memory B-cells. researchgate.net

Contribution of Carrier-Specific T-Helper Cells to Anti-GM2 Response

The role of the KLH carrier is fundamental to the immunogenicity of the GM2-KLH vaccine. KLH is a large, foreign metalloprotein that is highly immunogenic in mammals, capable of inducing a strong T-cell response. nih.govfrontiersin.org This potent "carrier effect" is the cornerstone of the conjugate vaccine strategy.

By providing a target for T-helper cells, KLH ensures that robust T-cell help is concentrated in the vicinity of B-cells specific for the weakly immunogenic GM2 antigen. nih.gov Preclinical and clinical studies have demonstrated that vaccination with KLH-conjugates elicits a significant population of KLH-specific T-helper cells. nih.govfrontiersin.org These T-cells produce a cascade of cytokines that support the activation, proliferation, and differentiation of GM2-specific B-cells. tandfonline.com The result is a shift from a T-independent to a T-dependent response, characterized by the production of high-titer IgG antibodies against GM2, something not achieved with GM2 alone. nih.govresearchgate.net The choice of KLH as a carrier is based on extensive preclinical testing where it proved to be one of the most potent carriers for augmenting antibody responses against conjugated antigens. nih.govnih.gov

Induction of Immunological Memory in Preclinical Models

A key advantage of converting the anti-GM2 response to be T-cell dependent is the establishment of immunological memory. haematologica.org This ensures a long-lasting ability to mount a rapid and effective defense against GM2-expressing tumor cells. Preclinical evidence for the induction of memory comes from several observations:

Isotype Switching : The consistent induction of GM2-specific IgG antibodies, particularly IgG1 and IgG3 subclasses, is a hallmark of a T-cell dependent response and is indicative of memory B-cell formation. nih.govresearchgate.net

Long-Lived Antibody Responses : In contrast to the short-lived IgM responses seen with unconjugated carbohydrate antigens, immunization with GM2-KLH plus an adjuvant like QS-21 results in a much longer-lasting IgM response and, crucially, a sustained IgG response in preclinical models and patients. nih.govresearchgate.net This longevity points to the existence of a stable pool of memory B-cells and long-lived plasma cells.

While direct enumeration of memory T and B cells in preclinical GM2-KLH models is not extensively detailed in the provided search context, the durable, class-switched antibody production strongly implies the successful generation of immunological memory. tandfonline.com

Effector Mechanisms of Anti-GM2 Antibodies (e.g., CDC, ADCC) in Preclinical Settings

Once produced, anti-GM2 antibodies can eliminate tumor cells through several potent effector mechanisms, primarily Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). mdpi.comresearchgate.net

Complement-Dependent Cytotoxicity (CDC) : This mechanism involves the classical complement pathway. aai.org

Anti-GM2 antibodies (IgM and certain IgG subclasses like IgG1 and IgG3) bind to GM2 gangliosides on the cancer cell surface. researchgate.netaai.org

This binding triggers the recruitment and activation of the C1q component of the complement system. researchgate.net

A subsequent enzymatic cascade leads to the formation of the Membrane Attack Complex (MAC) on the tumor cell's membrane. researchgate.net

The MAC creates pores in the cell membrane, disrupting osmotic balance and causing cell lysis. aai.org

Preclinical studies have consistently shown that antibodies induced by ganglioside-KLH vaccines can effectively mediate CDC against GM2-positive tumor cells. aai.orgaacrjournals.orgnih.gov The ability to induce complement-fixing antibody isotypes is a critical feature of the GM2-KLH vaccine, especially when formulated with adjuvants like QS-21. aai.org

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : This mechanism bridges humoral and cellular immunity. wikipedia.org

The variable region of an anti-GM2 antibody (typically IgG) binds to the GM2 antigen on the tumor cell. nih.gov

The constant (Fc) region of the antibody is then recognized by Fc receptors (like CD16) on the surface of immune effector cells. wikipedia.org

Key effector cells include Natural Killer (NK) cells, as well as macrophages and monocytes. wikipedia.orgnih.govfrontiersin.org

Binding to the Fc region activates the effector cell, causing it to release cytotoxic granules (containing perforin (B1180081) and granzymes) that induce apoptosis in the target tumor cell. researchgate.net

Numerous preclinical studies have demonstrated that anti-GM2 antibodies are potent mediators of ADCC. researchgate.netmdpi.comresearchgate.net Chimeric and humanized anti-GM2 monoclonal antibodies have been shown to induce lysis of various cancer cell lines through ADCC mediated by both lymphocytes and monocytes. nih.govnih.gov

Table 1: Preclinical Findings on Anti-GM2 Antibody Effector Functions

Effector Mechanism Key Findings in Preclinical Models Cell Types Involved Antibody Isotypes Citations
CDC Anti-GM2 antibodies induced by KLH-conjugate vaccines mediate lysis of tumor cells expressing GM2. Tumor Cells IgM, IgG1, IgG3 aai.org, aacrjournals.org, researchgate.net, nih.gov
Lysis is dependent on the activation of the complement cascade and formation of the Membrane Attack Complex. Complement Proteins IgM, IgG researchgate.net, aacrjournals.org
ADCC Anti-GM2 antibodies promote the killing of GM2-positive cancer cells by immune effector cells. NK Cells, Monocytes, Lymphocytes IgG researchgate.net, nih.gov, researchgate.net
Humanized anti-GM2 mAbs show potent ADCC against human lung cancer and multiple myeloma cell lines. NK Cells, Monocytes, Lymphocytes IgG1 researchgate.net, nih.gov, nih.gov

Preclinical Efficacy Studies of Gm2 Klh Conjugate in Disease Models

Evaluation of GM2-KLH CONJUGATE in Murine Tumor Models

The ganglioside GM2, often overexpressed on the surface of tumor cells like melanoma, serves as a specific antigen for immunotherapy. cancer.govnih.gov A vaccine composed of the GM2 ganglioside conjugated to the immunostimulant keyhole limpet hemocyanin (GM2-KLH) has been developed to trigger the host's immune system against cancer cells expressing this antigen. cancer.gov Preclinical evaluation in murine tumor models has been a cornerstone in understanding the therapeutic potential of this vaccine construct.

The primary proposed mechanism of the GM2-KLH vaccine is the stimulation of a cytotoxic T lymphocyte (CTL) response against tumor cells that express the GM2 ganglioside, which is expected to result in the inhibition of tumor growth. cancer.gov However, preclinical findings have revealed a complex relationship between the induced immune response and its effect on tumor progression.

In some murine models, the level of the antibody response appears critical. Studies using a SCID mouse xenograft model showed that very low levels of an anti-GM2 monoclonal antibody could lead to a slight but consistent acceleration of tumor growth. nih.gov In these experiments, low doses resulted in significantly increased tumor growth as measured by luciferase expression at 6-8 weeks. nih.gov

Conversely, studies with related ganglioside-KLH conjugate vaccines have demonstrated tumor suppression. For instance, engineered vaccine constructs using a GD3 mimotope peptide conjugated to hemocyanins suppressed tumor growth in a B16F10 murine melanoma model. mdpi.comresearchgate.net In a study involving a chemically modified ganglioside, GM3NPhAc, conjugated to KLH, immunization alone did not produce a statistically significant inhibition of FBL3 tumor growth compared to a control group. nih.gov

Table 1: Effect of a Ganglioside-KLH Conjugate Vaccine on Tumor Growth in a Murine Model
Treatment GroupMean Tumor Size (mm³) on Day 56 (± SEM)Statistical Significance vs. Control
GM3NPhAc-KLH/PBS345.75 ± 46.75Not Statistically Significant
PBS-Only (Control)418.26 ± 63.5N/A
Data derived from a study on FBL3 tumor-bearing mice. nih.gov The results suggest that this specific ganglioside-KLH conjugate immunization alone had a limited effect on primary tumor growth. nih.gov

A significant focus of preclinical research on ganglioside-conjugate vaccines has been their effect on metastasis. There is evidence that vaccine-induced antibodies can be effective against the outgrowth of established micrometastases. aacrjournals.org Specifically for ganglioside targets, preclinical models have demonstrated that antibodies induced by a GD2-KLH conjugate vaccine can eliminate micrometastases. aacrjournals.orgresearchgate.net This suggests a potential parallel mechanism for GM2-KLH conjugates.

The general principle is that antibodies are particularly well-suited for clearing circulating tumor cells and micrometastases from the system. tandfonline.com Studies with other carbohydrate-KLH conjugates further support this concept. For example, a vaccine using a fluoro-substituted sialyl-Tn (STn) analogue coupled to KLH led to a significant reduction in the tumor burden in the lungs in a murine colon cancer model. oncotarget.com These findings collectively indicate that a key therapeutic benefit of vaccines like GM2-KLH in animal models may lie in their ability to control metastatic disease.

Survival is a critical endpoint in preclinical vaccine studies. In a murine model, vaccination with a modified ganglioside conjugate, GM3NPhAc-KLH, was shown to significantly prolong the survival time of tumor-bearing mice compared to a control group that received only PBS. nih.gov While all mice in the control group died by day 32 post-cancer cell challenge, the vaccinated group exhibited extended survival. nih.gov

Similarly, studies with other carbohydrate-KLH conjugates have linked vaccination to improved survival outcomes. Immunization with a fluorinated STn-KLH conjugate significantly extended the survival of tumor-bearing mice compared to both KLH alone and the natural STn-KLH conjugate vaccine. oncotarget.com Furthermore, treatment with GD3 mimotope-hemocyanin conjugates also resulted in prolonged survival in a B16F10 murine melanoma model. mdpi.comresearchgate.net It has been noted, however, that the dose of the induced antibody may be crucial, as one study found that a very low dose of an anti-GM2 antibody did not significantly alter survival compared to untreated controls, whereas higher doses did. nih.gov

Table 2: Summary of Survival Outcomes in Murine Models with Ganglioside-KLH Type Vaccines
Vaccine ConjugateMurine ModelReported Survival OutcomeReference
GM3NPhAc-KLHFBL3 tumor-bearing miceSignificantly prolonged survival compared to PBS control. nih.gov
Fluoro-substituted STn-KLHColon cancer lung metastasis modelSignificantly extended survival compared to KLH alone or natural STn-KLH. oncotarget.com
GD3 mimotope-hemocyaninB16F10 melanoma modelProlonged survival of treated animals. mdpi.comresearchgate.net

Correlation Between Preclinical Immune Response and Anti-Tumor Activity

The anti-tumor activity of the this compound is intrinsically linked to the nature and strength of the immune response it elicits. The vaccine aims to induce both humoral (antibody) and cellular (T-cell) immunity against GM2-expressing tumor cells. cancer.govnih.gov A key mechanism of action for the induced antibodies is the activation of the complement system, leading to complement-dependent cytotoxicity (CDC). aai.org Preclinical evaluations in mice have confirmed that antisera from animals immunized with a this compound could mediate effective CDC against a GM2-expressing cancer cell line. researchgate.net

The generation of a T-cell response is also a critical factor for therapeutic efficacy. The induction of functional cytotoxic T lymphocytes (CTLs) and interferon-gamma (IFN-γ) releasing splenocytes is considered strong evidence of T-cell-mediated immunity, which is vital for effective cancer immunotherapy. nih.gov Studies with a related GM3NPhAc-KLH vaccine demonstrated its ability to elicit functional CTLs that could efficiently kill tumor cells. nih.gov

However, the correlation is not always straightforward. Research has suggested that sub-lytic levels of complement activation, potentially resulting from a weak antibody response, might paradoxically promote tumor growth by activating the PI3K/AKT cell survival pathway. nih.gov This indicates that a sufficiently potent and high-titer antibody response is necessary to achieve a net anti-tumor effect rather than a tumor-promoting one. nih.gov The quality of the immune response is also important; the induction of IgG antibodies, particularly isotypes like IgG1 and IgG3, suggests the involvement of T-cell help and is associated with a more robust and lasting anti-tumor effect. nih.govresearchgate.net

Assessment of Preclinical Immunotherapeutic Combinations (e.g., with checkpoint inhibitors, other adjuvants)

To enhance the immunogenicity and therapeutic efficacy of the this compound, preclinical studies have explored its combination with various adjuvants and other immunotherapies.

The choice of adjuvant has been shown to be critical for optimizing the immune response. Preclinical comparisons of GM2-KLH administered with different adjuvants revealed that the saponin (B1150181) adjuvant QS-21 was superior to Bacillus Calmette-Guérin (BCG) or DETOX. nih.gov The GM2-KLH plus QS-21 combination induced significantly higher antibody titers, a more durable IgM response, and a consistent IgG response, indicating robust T-cell help. nih.gov Other saponin adjuvants like GPI-0100 have also been used, with studies emphasizing that an optimal dose is required to achieve the best antibody response. nih.gov An alternative approach involves creating a fully synthetic, self-adjuvanting vaccine by conjugating GM2 to monophosphoryl lipid A (MPLA). researchgate.net In mice, this GM2-MPLA conjugate elicited strong immune responses without needing an external adjuvant and induced a higher IgG antibody titer compared to the this compound. researchgate.net

Table 3: Preclinical Comparison of Adjuvants with Ganglioside-KLH Conjugates
ConjugateAdjuvantKey Preclinical FindingReference
GM2-KLHQS-21Induced highest titer and longest-lasting IgM and consistent IgG response compared to BCG or DETOX. nih.gov
Fucosyl GM1-KLHQS-21Identified as the most immunogenic approach, yielding the highest IgM and IgG titers. google.com
Heptavalent-KLH (incl. GM2)GPI-0100An optimal dose of the saponin adjuvant was required for optimal antibody titers. nih.gov
GM2-MPLA (self-adjuvanting)None (MPLA is the adjuvant)Elicited robust immune responses and higher IgG titer than GM2-KLH without an external adjuvant. researchgate.net

Advanced Methodologies and Analytical Approaches in Gm2 Klh Research

Methodologies for Antigenic Characterization of GM2-KLH Conjugates

The antigenic characterization of GM2-Keyhole Limpet Hemocyanin (KLH) conjugates is crucial for evaluating their potential as cancer vaccines. Several methodologies are employed to assess the immunogenicity and specificity of the antibodies induced by these conjugates.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a standard method to measure the levels of anti-GM2 antibodies in the sera of vaccinated individuals. aacrjournals.org In this assay, GM2 ganglioside is adsorbed to microtiter plates, and patient sera are added. Bound antibodies, typically IgM and IgG, are detected using enzyme-conjugated secondary antibodies that recognize human immunoglobulins. aacrjournals.org This technique allows for the quantification of antibody titers, which represent the highest dilution of serum that yields a positive signal. nih.gov Studies have shown that vaccination with GM2-KLH conjugates can induce high-titer IgM and IgG antibodies against GM2. aacrjournals.orgnih.gov The immunogenicity of GM2-KLH has been observed to be dose-dependent in some trials, with higher doses of the conjugate leading to more consistent and high-titer antibody responses. aacrjournals.org

Fluorescence-Activated Cell Sorting (FACS) Reactivity with Target Cells: FACS analysis is a powerful tool to determine if the antibodies induced by GM2-KLH can recognize and bind to GM2 expressed on the surface of cancer cells. nih.gov In this method, cancer cell lines known to express GM2, such as MCF-7 (breast cancer) or certain melanoma cell lines, are incubated with patient sera. nih.govaai.orgresearchgate.net The binding of antibodies to the cells is then detected using fluorescently labeled secondary antibodies. The intensity of the fluorescence, measured by a flow cytometer, indicates the level of antibody binding. nih.gov Successful GM2-KLH vaccines induce antibodies that show significant reactivity with GM2-positive tumor cells by FACS. aacrjournals.orgaacrjournals.org This demonstrates that the antibodies recognize the native antigen in its cellular context, a critical feature for potential therapeutic efficacy. nih.gov

In vitro Models for Studying GM2 Expression and Immune Recognition

Cancer Cell Lines: A variety of human cancer cell lines that endogenously express the GM2 ganglioside are instrumental as in vitro models for GM2-KLH research. These cell lines provide a renewable and consistent source of target cells for assessing the biological activity of vaccine-induced antibodies.

Commonly used GM2-positive cell lines include:

MCF-7: A human breast cancer cell line that expresses GM2 and other tumor-associated carbohydrate antigens. aai.orgnih.gov It is frequently used to assess antibody binding and complement-dependent cytotoxicity (CDC). researchgate.netnih.gov

Melanoma Cell Lines: Various melanoma cell lines are utilized as they often overexpress GM2. mdpi.comfrontiersin.org These are critical for studying the vaccine's relevance to melanoma treatment.

Small-Cell Lung Cancer (SCLC) Cell Lines: Studies have identified GM2 expression on SCLC cell lines, making them relevant models for investigating the broader applicability of GM2-targeted therapies. frontiersin.orgnih.gov

Renal Cell Carcinoma (RCC) Cell Lines: Gangliosides isolated from RCC cell lines have shown GM2 expression, indicating their potential use in studying the effects of GM2-KLH in this cancer type. researchgate.net

Malignant Pleural Mesothelioma (MPM) Cell Lines: Several MPM cell lines have been shown to express GM2, opening avenues for investigating GM2-targeted immunotherapies for this disease. nih.gov

These cell lines are not only used to confirm antibody binding via FACS but also to perform functional assays, such as CDC and antibody-dependent cell-mediated cytotoxicity (ADCC), to determine if the antibodies can mediate the killing of cancer cells. nih.govnih.gov

Advanced Immunological Assays for Preclinical Response Assessment

Beyond quantifying antibody titers and cell surface binding, advanced assays are employed to evaluate the cellular immune responses and functional capabilities of the antibodies induced by GM2-KLH vaccines.

Enzyme-Linked Immunospot (ELISPOT): The ELISPOT assay is a highly sensitive technique used to quantify the frequency of antigen-specific B cells or T cells. ascopubs.org In the context of GM2-KLH research, it can be adapted to count the number of plasma cells secreting anti-B16F10 (a melanoma cell line) IgG antibodies. mdpi.com While some studies have explored its use, the primary focus often remains on humoral responses measured by ELISA and FACS. mdpi.comoncotarget.com The ELISPOT assay can also be used to assess T-cell responses by measuring cytokine secretion (like IFN-γ) from splenocytes upon stimulation, which can provide insights into the cellular immunity induced by the vaccine. oncotarget.comsitcancer.org

Flow Cytometry for Cellular Responses: Flow cytometry is a versatile tool that extends beyond assessing antibody binding to analyzing cellular immune responses. It can be used to identify and quantify different immune cell populations, such as T-cell subsets (CD4+, CD8+) and natural killer (NK) cells, that may be activated by the vaccine. frontiersin.orgresearchgate.net By using intracellular cytokine staining, flow cytometry can also measure the production of cytokines by specific T-cell populations in response to the vaccine, providing a detailed picture of the T-helper (Th1 vs. Th2) polarization of the immune response. sitcancer.org

Bioinformatic Approaches in Glycan Epitope Prediction and Conjugate Vaccine Design

Bioinformatics and computational tools are increasingly playing a role in the rational design and optimization of conjugate vaccines like GM2-KLH. nih.govnih.gov

Glycan Epitope Prediction: While much of the focus in epitope prediction has been on protein antigens, computational methods are being developed to predict immunogenic glycan epitopes. nih.gov These tools can analyze the structural features of glycans like GM2 to identify the parts of the molecule most likely to be recognized by the immune system. This information can guide the synthesis of GM2 analogs or mimetics with potentially enhanced immunogenicity.

Conjugate Vaccine Design: Bioinformatic approaches aid in the design of the entire conjugate vaccine. This includes:

Carrier Protein Selection and Modification: Computational modeling can help in understanding the structure of carrier proteins like KLH and identifying optimal sites for conjugation to the GM2 antigen. chemrxiv.org

Linker Design: The choice of the chemical linker used to attach GM2 to KLH can influence the presentation of the glycan epitope to the immune system. Computational tools can assist in designing linkers that optimize epitope exposure.

Multi-Epitope Vaccine Design: For developing multivalent vaccines that target multiple tumor-associated carbohydrate antigens, bioinformatics can assist in designing constructs that present all epitopes effectively without causing steric hindrance. mdpi.comfrontiersin.org

By integrating these computational approaches, researchers can move towards a more rational and efficient design of next-generation GM2-KLH conjugate vaccines with improved immunogenicity and therapeutic potential. nih.govnih.govgrantome.com

Comparative Preclinical Analysis with Other Ganglioside Targeting Immunotherapies

Comparison with Monospecific Anti-GM2 Antibodies in Preclinical Models

The therapeutic landscape for ganglioside-expressing cancers includes both active immunization with vaccines like GM2-KLH and passive immunization with monospecific monoclonal antibodies (mAbs). Preclinical models offer insights into the distinct mechanisms and potential efficacy of these approaches.

Active immunotherapy with GM2-KLH aims to stimulate the host's immune system to produce a durable and polyclonal antibody response against GM2-expressing tumor cells. This approach leverages the immunogenicity of the KLH carrier protein to break tolerance to the self-antigen GM2, inducing T-cell help that supports a long-lasting memory response and isotype switching from IgM to IgG. tandfonline.comnih.gov

Passive immunotherapy, conversely, involves the administration of laboratory-engineered, highly specific anti-GM2 mAbs. Preclinical studies have demonstrated the direct anti-tumor activity of such antibodies. For instance, the anti-GM2 mAb BIW-8962 showed activity against multiple myeloma cell lines and in animal xenograft models. nih.govresearchgate.net Another preclinical study using a SCID mouse model found that serologically detectable levels of an IgM anti-GM2 mAb could delay or prevent the growth of tumors with high GM2 expression. aacrjournals.orgnih.gov This demonstrates that direct administration of anti-GM2 antibodies can have a therapeutic effect.

A direct preclinical head-to-head comparison is not extensively documented, but a comparative analysis can be inferred from separate studies. The vaccine's goal is to establish a sustained, endogenous anti-tumor antibody arsenal, potentially effective against micrometastases. tandfonline.com Monoclonal antibody therapy provides an immediate, high concentration of a single, specific antibody, which may be advantageous for treating established tumor burdens. However, a study highlighted a potential risk associated with mAb therapy: very low, sublytic levels of an anti-GM2 mAb led to a consistent acceleration of tumor growth in vitro and in a SCID mouse model, a phenomenon linked to complement activation. aacrjournals.orgnih.gov This suggests that maintaining an optimal therapeutic dose is critical for passive immunotherapy. The polyclonal response induced by a vaccine might circumvent some resistance mechanisms that could emerge against a single mAb epitope.

Comparison with Other Ganglioside Conjugate Vaccines (e.g., GD2-KLH, GD3-KLH) in Preclinical Studies

The GM2-KLH conjugate is part of a broader class of ganglioside-based vaccines, with GD2-KLH and GD3-KLH being the most extensively studied comparators. Preclinical studies reveal important differences in their immunogenicity and efficacy.

Immunogenicity: In general, gangliosides are poorly immunogenic T-cell-independent antigens. frontiersin.org Conjugation to a carrier protein like KLH is a strategy to enhance the immune response. tandfonline.com However, the specific ganglioside has a significant impact on the resulting immunogenicity. While clinical studies often show GM2 to be more immunogenic than GD2 aacrjournals.org, preclinical models have shown that GD2-KLH conjugate vaccines can induce antibodies capable of eliminating micrometastases. researchgate.net Preclinical evaluation of GD3-KLH demonstrated that it requires a potent saponin (B1150181) adjuvant, such as QS-21, to induce significant anti-GD3 IgM and IgG antibody titers in mice; without an adjuvant, no anti-GD3 antibodies were detected. aacrjournals.orgnih.gov

Modified Gangliosides: To overcome the low immunogenicity of some native gangliosides, modified versions have been developed. Preclinical and clinical studies showed that stabilizing GD2 and GD3 through lactone formation (GD2L and GD3L) and conjugating them to KLH significantly augmented the antibody response. researchgate.netaacrjournals.org In fact, while GD2-KLH vaccines often failed to produce a consistent antibody response, the GD2-lactone-KLH conjugate successfully elicited high-titer anti-GD2 antibodies. aacrjournals.orgresearchgate.net

Preclinical Efficacy: Preclinical models have provided evidence of the anti-tumor potential of these vaccines. In a syngeneic murine model, antibodies induced by a GD2-KLH plus QS-21 vaccine were able to eradicate EL4 lymphoma cells. tandfonline.com Similarly, preclinical evaluation of a GD3-KLH vaccine with a synthetic saponin adjuvant showed the induction of anti-GD3 antibodies that reacted strongly with the surface of GD3-positive cancer cell lines. aacrjournals.org

Vaccine ConjugatePreclinical Model FindingsKey ObservationsReference
GM2-KLHInduces IgM and IgG antibodies, but response can be low in murine models due to tolerance. Requires a potent adjuvant (e.g., QS-21) for optimal immunogenicity.Often more immunogenic in humans than in mice. The induced polyclonal antibodies can recognize GM2 on tumor cells. nih.govascopubs.org
GD2-KLHCan induce antibodies that eliminate micrometastases in murine models. Immunogenicity is often inconsistent and lower than GM2-KLH.Led to the development of GD2-lactone (GD2L)-KLH, which shows dramatically improved and more consistent immunogenicity in preclinical and clinical settings. tandfonline.comaacrjournals.orgresearchgate.net
GD3-KLHLargely non-immunogenic in mice without a potent adjuvant. With adjuvants like QS-21, it induces high-titer IgM and IgG antibodies that bind to GD3+ tumor cells.The necessity of a strong adjuvant is critical. Lactone derivatization (GD3L) also enhances the immune response. aacrjournals.orgnih.govaacrjournals.org

Advantages and Limitations of this compound Design in Preclinical Models

The design of the this compound vaccine, which pairs a carbohydrate antigen with a large protein carrier, presents a specific set of advantages and limitations that have been characterized in preclinical studies.

Advantages:

Overcoming Immune Tolerance: GM2 is a self-antigen, and the immune system is generally tolerant to it. Covalently conjugating GM2 to a highly immunogenic foreign protein like KLH is a key design advantage, as it engages T-cell help to overcome this tolerance, a critical step for generating a robust anti-tumor response. tandfonline.comtandfonline.com

Induction of T-Cell Dependent Immunity: Unlike immunization with the carbohydrate antigen alone, which elicits a weak, short-lived, T-cell-independent IgM response, the this compound vaccine stimulates a T-cell dependent response. nih.gov This leads to immunoglobulin class switching to produce IgG antibodies and the generation of immunological memory, which is crucial for long-term protection against tumor recurrence. nih.gov

Generation of a Polyclonal Antibody Response: A vaccine-based approach induces a polyclonal antibody response, meaning multiple B-cell clones produce antibodies that can recognize different epitopes of the GM2 ganglioside. This may provide a more comprehensive attack on tumor cells and reduce the likelihood of immune escape compared to a monospecific monoclonal antibody.

Limitations:

Poor Immunogenicity in Murine Models: A significant limitation observed in preclinical studies is the poor immunogenicity of GM2-KLH in mice. ascopubs.org This is often attributed to the fact that GM2 is a prevalent constituent of normal tissues in mice, leading to profound tolerance. This makes it difficult to predict human immunogenicity based on murine models, as the same vaccine constructs often elicit much stronger responses in patients. nih.gov

Potential for Carrier-Induced Epitope Suppression (CIES): In complex or polyvalent vaccine formulations, a very strong immune response to the carrier protein (KLH) can sometimes inhibit the development of an optimal response to the conjugated hapten (GM2). mdpi.com This phenomenon, known as CIES, is a potential limitation of the conjugate vaccine design and must be considered when developing combination vaccines.

Risk of Sub-Optimal Antibody Levels: Preclinical models have shown that while high levels of anti-ganglioside antibodies can inhibit tumor growth, very low (sublytic) levels may paradoxically accelerate it. aacrjournals.orgnih.gov This complement-dependent phenomenon raises the concern that a weak or waning vaccine-induced immune response could potentially be detrimental, highlighting the need to induce and maintain high-titer antibodies.

Future Directions and Research Perspectives for Gm2 Klh Conjugate

Optimization Strategies for Enhanced Preclinical Immunogenicity and Efficacy

Further optimization involves improving the epitope ratio of the antigen to the carrier protein. An improved conjugation protocol for a pentavalent construct including GM2 conjugated to KLH resulted in a higher epitope ratio, which was subsequently evaluated for preclinical immunogenicity in mice with QS-21 as an adjuvant. researchgate.net These studies aim to identify constructs that induce high titers of both IgM and IgG antibodies against the GM2 ganglioside, as well as antibodies that react with GM2 expressed on the surface of cancer cells. researchgate.net

Exploration of Novel Adjuvants and Delivery Systems in Preclinical Settings

The choice of adjuvant and delivery system significantly influences the immune response generated by glycoconjugate vaccines like GM2-KLH. Preclinical research continues to explore novel adjuvants and delivery methods to enhance the potency and quality of the anti-GM2 immune response.

Historically, GM2-KLH has been studied with various adjuvants, including Bacillus Calmette-Guérin (BCG), DETOX, and QS-21. nih.govnih.gov QS-21, a saponin (B1150181) adjuvant, has shown particular promise in increasing the immunogenicity of GM2-KLH, leading to higher and longer-lasting IgM responses and consistent IgG responses in clinical trials. nih.govnih.gov This suggests that QS-21 helps the conjugate elicit significant T-cell help, which is crucial for a robust immune response against carbohydrate antigens. nih.gov Preclinical evaluations have also tested synthetic saponin adjuvants, finding some to be comparable to naturally derived QS-21. nih.gov

Beyond traditional adjuvants, novel approaches are being investigated. For example, a GM2-MPLA conjugate has shown self-adjuvanting properties, eliciting strong immune responses in mice without the need for an external adjuvant, although its activity was marginally weaker than the KLH-GM2 conjugate. researchgate.netmdpi.com The exploration of different carriers beyond KLH, such as CRM197, virus-like particles (VLPs), and outer membrane vesicles (OMVs), is also relevant to the future development of glycoconjugate vaccines, potentially offering alternative delivery platforms and enhancing immunogenicity. pnas.orguu.nl

Investigation of Broader Preclinical Disease Applications Beyond Melanoma

While GM2-KLH conjugate has been extensively studied in the context of melanoma due to the overexpression of GM2 on melanoma cells, preclinical research is exploring its potential application in other diseases where GM2 or related gangliosides are expressed. nih.govmdpi.com

Ganglioside GM2 is expressed by a variety of human cancer cells beyond melanoma. researchgate.netnih.gov Preclinical studies have investigated the use of GM2 as part of polyvalent vaccines targeting multiple tumor-associated carbohydrate antigens (TACAs) expressed in different cancers, such as breast and prostate cancer. researchgate.netrsc.org For instance, a pentavalent construct including GM2, Globo-H, STn, TF, and Tn conjugated to KLH showed promise in inducing antibody responses against these antigens in mice, which reacted with breast cancer cell lines expressing these antigens. researchgate.net

The ability of vaccine-induced antibodies to recognize and mediate the killing of cancer cells expressing GM2 is a key aspect being investigated in preclinical models for various cancer types. researchgate.netresearchgate.net This suggests the potential for GM2-KLH, or related conjugates, to be explored for broader oncological applications, potentially as part of multi-antigenic vaccine strategies to overcome tumor heterogeneity. rsc.orgtandfonline.comtandfonline.com

Challenges and Opportunities in Preclinical Development of Glycoconjugate Vaccines

The preclinical development of glycoconjugate vaccines, including GM2-KLH, presents several challenges and opportunities. A major challenge lies in the inherent nature of carbohydrate antigens, which are typically T-cell independent and require conjugation to a carrier protein like KLH to elicit a T-cell dependent immune response and immunological memory. pnas.orgresearchgate.net

Optimizing the conjugation chemistry, saccharide chain length, carbohydrate-protein ratio, and the nature of the linker are crucial for the rational design of glycoconjugate vaccines. nih.gov Ensuring batch consistency during the manufacturing process can also be challenging due to the heterogeneous cross-linked structures that can result. nih.gov The isolation and purification of naturally occurring glycans can lead to heterogeneous compositions and batch-to-batch variability, highlighting the opportunity for using synthetic oligosaccharides to achieve better defined structures and potentially unveil hidden protective epitopes. researchgate.netmdpi.com

Despite these challenges, opportunities exist in the development of more potent and broadly applicable glycoconjugate vaccines. The exploration of novel carriers and adjuvants with improved immunomodulatory properties offers the potential to enhance immune responses. uu.nlnih.govbrieflands.com Developing polyvalent vaccines targeting multiple TACAs, including GM2, is another opportunity to address tumor heterogeneity and potentially improve clinical outcomes. rsc.orgtandfonline.comtandfonline.com Preclinical models that accurately reflect the human immune response and disease setting are essential for predicting clinical outcomes and guiding vaccine design. uu.nltandfonline.com

The success of glycoconjugate vaccines against infectious diseases provides a strong foundation and validates the platform for cancer vaccine development. pnas.orgresearchgate.netnih.gov Continued preclinical research focusing on overcoming the specific challenges associated with tumor-associated carbohydrate antigens like GM2 is crucial for realizing the full potential of GM2-KLH and related conjugates in cancer immunotherapy.

Q & A

Q. What is the molecular rationale for conjugating GM2 to KLH in cancer vaccine development?

The conjugation of GM2 (a tumor-associated antigen) to KLH (keyhole limpet hemocyanin) leverages KLH’s immunostimulatory properties to enhance antigen presentation. KLH acts as a carrier protein, providing T-cell epitopes that promote a robust humoral and cellular immune response against the weakly immunogenic GM2 ganglioside. This strategy overcomes immune tolerance mechanisms common in self-antigen-like tumor targets .

Q. What analytical techniques are essential for validating the structural integrity of GM2-KLH conjugates post-synthesis?

Critical techniques include:

  • Size-exclusion chromatography (SEC-HPLC) to assess conjugate size and aggregation.
  • MALDI-TOF mass spectrometry to confirm molecular weight and conjugation ratio.
  • Circular dichroism (CD) spectroscopy to monitor KLH’s structural stability post-conjugation.
  • ELISA to verify GM2 epitope accessibility using anti-GM2 monoclonal antibodies .

Q. What are standard protocols for assessing anti-GM2 antibody titers in preclinical models?

Use serial dilutions of serum samples in ELISA plates coated with GM2 antigen. Detect IgM/IgG antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies. Titers are defined as the highest serum dilution yielding an optical density (OD) ≥2× background. Include KLH-specific antibody assays to evaluate carrier-specific immune interference .

Advanced Research Questions

Q. How can researchers reconcile the induction of high-titer anti-GM2 antibodies with the lack of clinical efficacy in phase III trials (e.g., EORTC 18961)?

Potential explanations include:

  • Insufficient T-cell activation : GM2-KLH primarily induces IgM/IgG responses but fails to trigger cytotoxic T lymphocytes (CTLs).
  • Antigen masking : Tumor microenvironment factors (e.g., immunosuppressive cytokines) may block antibody binding.
  • Heterogeneous GM2 expression : Subpopulations of GM2-negative tumor cells evade immune targeting. Correlative studies integrating tumor biopsies (GM2 expression analysis) and peripheral blood mononuclear cell (PBMC) profiling are recommended to address these gaps .

Q. What methodologies are recommended for distinguishing vaccine-induced immune responses from pre-existing anti-GM2 antibodies in clinical trials?

  • Baseline serotyping : Pre-screen patients for natural anti-GM2 antibodies using pre-vaccination serum.
  • KLH-specific response subtraction : Use KLH-alone control groups to isolate GM2-specific antibody titers.
  • Longitudinal epitope mapping : Track antibody affinity maturation via surface plasmon resonance (SPR) to differentiate naïve versus vaccine-boosted responses .

Q. How should researchers optimize GM2:KLH conjugation ratios to balance immunogenicity and safety?

Systematically test molar ratios (e.g., 1:1 to 1:10 GM2:KLH) in murine models. Evaluate:

  • Immunogenicity : Anti-GM2 IgM/IgG titers via ELISA.
  • Safety : Local/systemic inflammation markers (e.g., IL-6, CRP).
  • Stability : Conjugate integrity under storage conditions (4°C vs. -80°C). Optimal ratios typically range between 1:5 and 1:8, balancing epitope density and carrier overload .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing survival endpoints in GM2-KLH trials with conflicting efficacy signals?

  • Cox proportional hazards models : Adjust for covariates (e.g., tumor stage, GM2 expression).
  • Landmark analysis : Compare outcomes at predefined timepoints (e.g., 12/24 months) to mitigate immortal time bias.
  • Subgroup stratification : Analyze patients stratified by GM2 tumor positivity (IHC ≥50%) or HLA haplotypes linked to KLH responsiveness .

Q. How can meta-analyses address discrepancies between GM2-KLH/QS-21 trials and earlier GM2-BCG studies?

Pool data across trials (e.g., EORTC 18961, GM2-BCG phase III) to:

  • Calculate pooled hazard ratios (HRs) for recurrence-free survival (RFS) and overall survival (OS).
  • Perform sensitivity analyses excluding studies with high crossover rates or adjuvant therapy confounders.
  • Evaluate publication bias via funnel plots and Egger’s regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.